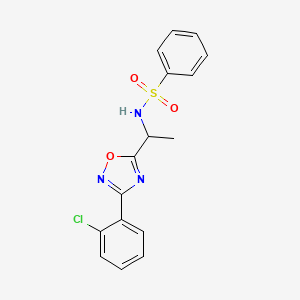
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide, commonly known as COX-2 inhibitor, is a chemical compound that is widely used in scientific research. The compound is known for its anti-inflammatory properties and has been extensively studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
COX-2 inhibitor works by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. The compound binds to the active site of the enzyme, preventing its activity and reducing the production of prostaglandins. This results in reduced inflammation and pain associated with various diseases.
Biochemical and Physiological Effects
COX-2 inhibitor has been shown to have anti-inflammatory, analgesic, and antipyretic effects. The compound reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. COX-2 inhibitor has also been shown to have anti-tumor effects and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
COX-2 inhibitor is a widely used compound in scientific research due to its anti-inflammatory and anti-tumor properties. The compound is relatively easy to synthesize and is commercially available. However, COX-2 inhibitor has some limitations in lab experiments. The compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. COX-2 inhibitor can also be toxic to cells at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for research on COX-2 inhibitor. One direction is to study the compound's potential use in the treatment of Alzheimer's disease. COX-2 inhibitor has been shown to reduce inflammation in the brain, which is a key factor in the development of Alzheimer's disease. Another direction is to study the compound's potential use in combination with other drugs for the treatment of cancer. COX-2 inhibitor has been shown to have anti-tumor effects and can enhance the efficacy of other cancer drugs. Finally, future research can focus on improving the solubility of COX-2 inhibitor in aqueous solutions to make it more suitable for lab experiments.
Conclusion
In conclusion, COX-2 inhibitor is a widely used compound in scientific research due to its anti-inflammatory and anti-tumor properties. The compound works by inhibiting the activity of COX-2 enzyme, reducing the production of prostaglandins and resulting in reduced inflammation and pain associated with various diseases. COX-2 inhibitor has several advantages and limitations in lab experiments, and future research can focus on improving its solubility and studying its potential use in the treatment of Alzheimer's disease and in combination with other cancer drugs.
Métodos De Síntesis
The synthesis of COX-2 inhibitor involves the reaction of 2-chlorobenzoyl chloride with 1,2,4-oxadiazole in the presence of triethylamine. The resulting compound is then reacted with N-ethylbenzenesulfonamide in the presence of potassium carbonate to yield the final product. The synthesis method is well-established and has been used in various research studies.
Aplicaciones Científicas De Investigación
COX-2 inhibitor has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. The compound has been shown to inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 activity, COX-2 inhibitor can reduce inflammation and pain associated with various diseases.
Propiedades
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-11(20-24(21,22)12-7-3-2-4-8-12)16-18-15(19-23-16)13-9-5-6-10-14(13)17/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGGVDVNCVTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7708971.png)

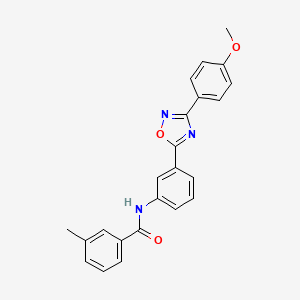

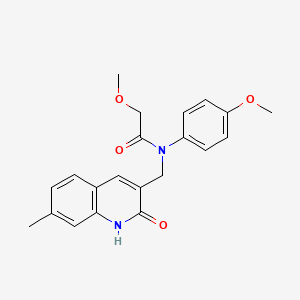
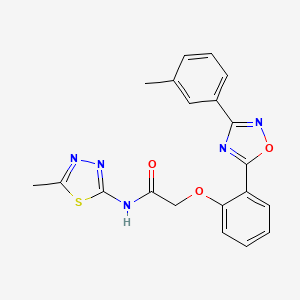
![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)


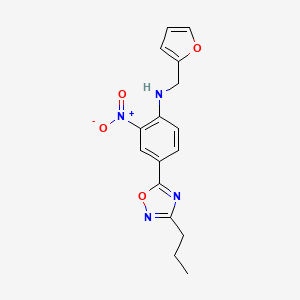
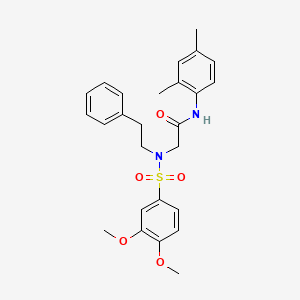
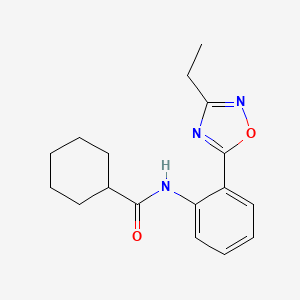

![N-(3-methoxypropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709082.png)
